Cbz-N-amido-PEG20-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOOMWYLNQLNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H93NO24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Cbz-N-amido-PEG20-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Cbz-N-amido-PEG20-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The unique properties of this linker, including its defined length, hydrophilicity, and orthogonal protecting groups, make it a valuable tool in the synthesis of targeted protein degraders.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine. The PEG chain consists of 20 ethylene (B1197577) glycol units, contributing to the molecule's solubility and pharmacokinetic properties in resulting PROTACs.

Table 1: Molecular and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₅₁H₉₃NO₂₄ | [1][2][3][4] |

| Molecular Weight | ~1104.29 g/mol | [1][2][5] |

| Exact Mass | 1103.6100 | [1] |

| Elemental Analysis | C: 55.47%, H: 8.49%, N: 1.27%, O: 34.77% | [1] |

| Synonyms | CBZ-NH-PEG20-CH2CH2COOH, Cbz-PEG20-acid | [1][4] |

Experimental Protocols

The bifunctional nature of this compound allows for sequential conjugation to two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following are generalized protocols for the key reactions involving this linker.

Amide Bond Formation via EDC/DCC Coupling

The terminal carboxylic acid of this compound can be coupled to a primary or secondary amine of a target molecule (e.g., a ligand for a protein of interest) using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][6][7][8]

Materials:

-

This compound

-

Amine-containing molecule (e.g., target protein ligand)

-

EDC or DCC

-

(Optional) N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization[9]

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) and the amine-containing molecule (1.0-1.2 eq) in the chosen anhydrous solvent.

-

Activation (Optional but Recommended): If using, add NHS or HOBt (1.0-1.2 eq) to the mixture.

-

Coupling Agent Addition: Slowly add EDC or DCC (1.1-1.5 eq) to the reaction mixture at 0 °C to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous wash.

-

The reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.

-

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography.

Cbz-Group Deprotection via Hydrogenolysis

The Cbz group is a stable protecting group that can be selectively removed under mild conditions by catalytic hydrogenolysis, exposing the terminal amine for subsequent coupling reactions.[1][5]

Materials:

-

Cbz-protected PEG conjugate

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in the chosen solvent.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation:

-

H₂ Gas: Place the reaction flask under an atmosphere of hydrogen gas and stir vigorously.

-

Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) or cyclohexadiene to the reaction mixture.

-

-

Reaction: The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification or purified by chromatography if necessary.

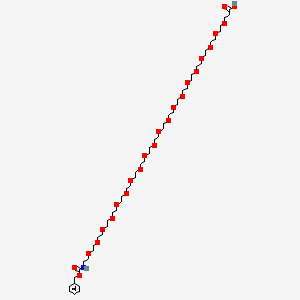

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

Caption: A logical workflow for the synthesis of a PROTAC molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. medkoo.com [medkoo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound - CD Bioparticles [cd-bioparticles.net]

- 9. peptide.com [peptide.com]

Navigating the Solubility of Cbz-N-amido-PEG20-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cbz-N-amido-PEG20-acid, a heterobifunctional PROTAC linker. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative solubility information derived from analogous compounds and provides a detailed, adaptable experimental protocol for determining its solubility in various solvents.

Core Concepts: Understanding the Solubility of PEGylated Molecules

This compound is comprised of a carboxybenzyl (Cbz)-protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts distinct solubility characteristics. The long, hydrophilic PEG chain is the primary determinant of its aqueous solubility. Multiple sources indicate that the PEG spacer significantly increases the solubility of the molecule in aqueous media.[1][2]

Conversely, the presence of the Cbz protecting group and the underlying organic scaffold suggests solubility in certain organic solvents. While specific data for the PEG20 variant is unavailable, related compounds with different PEG lengths (e.g., dPEG®₁₂ and dPEG®₂₄) are reported to be soluble in organic solvents such as methylene (B1212753) chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO). It is therefore reasonable to infer that this compound exhibits similar solubility in these organic solvents.

Qualitative Solubility Profile

Based on the structural characteristics and data from analogous compounds, a qualitative solubility profile for this compound can be summarized as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | High | The hydrophilic 20-unit polyethylene glycol (PEG) chain is expected to impart significant water solubility.[1][2] |

| Polar Aprotic | High | Solvents like dimethyl sulfoxide (DMSO) and dimethylacetamide (DMAC) are likely to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule. |

| Chlorinated | Moderate to High | Methylene chloride is a common solvent for similar PEGylated linkers and is expected to be a suitable solvent. |

| Polar Protic | Moderate to High | Alcohols such as methanol (B129727) and ethanol (B145695) should be able to solvate the molecule, though solubility may be less than in polar aprotic solvents. |

| Nonpolar | Low | Solvents like hexanes and diethyl ether are unlikely to be effective due to the high polarity of the PEG chain and the terminal carboxylic acid. |

Experimental Protocol for Solubility Determination

The following is a general and adaptable protocol for determining the quantitative solubility of this compound. This protocol is based on the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility test.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, methanol, methylene chloride)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the test solvent using the following formula:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Methodological Considerations:

-

Purity of Compound and Solvents: Ensure the use of high-purity this compound and analytical grade solvents to obtain accurate results.

-

Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment as solubility is temperature-dependent.

-

Equilibration Time: The time required to reach equilibrium may vary depending on the compound and the solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

Analytical Method: The choice of analytical method is critical. HPLC is a common and reliable technique. The mobile phase, column, and detector wavelength should be optimized for this compound.

Visualization of Application

This compound is primarily utilized as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general workflow of its application.

Caption: General workflow for the synthesis of a PROTAC molecule using this compound as a linker.

This guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative data is not yet available in the public domain, the provided qualitative profile and detailed experimental protocol offer a robust framework for its practical application and characterization in a laboratory setting.

References

The Core Mechanism of Cbz-N-amido-PEG20-acid: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cbz-N-amido-PEG20-acid is a bifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. This in-depth technical guide elucidates the mechanism of action of this compound, not as a standalone therapeutic agent, but as a critical component within Proteolysis Targeting Chimeras (PROTACs). Its role is to physically bridge a target Protein of Interest (POI) with an E3 ubiquitin ligase, thereby hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce selective degradation of the target protein. This guide details the physicochemical properties, mechanism of action, relevant experimental protocols, and the logical framework for its application in drug development, with a focus on its use in PROTAC synthesis and evaluation.

Introduction to this compound

This compound is a heterobifunctional linker characterized by three key chemical features:

-

A Carboxybenzyl (Cbz)-protected amine group : This provides a stable, yet readily cleavable, handle for one end of the linker. The Cbz group can be removed under specific conditions, such as hydrogenolysis or strong acidic conditions, to reveal a primary amine for conjugation.[1]

-

A terminal carboxylic acid group : This functional group serves as the other conjugation point, readily reacting with primary amines on a target molecule in the presence of coupling agents like EDC or HATU to form a stable amide bond.[1][]

-

A 20-unit polyethylene (B3416737) glycol (PEG) spacer : This hydrophilic chain is the core of the linker's functionality within a larger molecule.[][3] It imparts increased aqueous solubility, a critical factor for overcoming the often poor solubility of complex PROTAC molecules.[4][5] The length and flexibility of the PEG chain are also crucial determinants of the efficacy of the final PROTAC.[6][7]

The structure of this compound is designed for sequential, controlled synthesis, making it a valuable tool in the modular construction of complex bioconjugates and, most notably, PROTACs.[3][5]

Core Mechanism of Action: The PROTAC Linker

The "mechanism of action" of this compound is realized through its incorporation into a PROTAC. PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell by inducing their degradation.[4][8] They consist of three parts: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them, for which this compound is a prime candidate.[5][6]

The PROTAC leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][7][8] The process, facilitated by the linker, is as follows:

-

Ternary Complex Formation : The PROTAC, via its two distinct ligands, simultaneously binds to the target POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[5][6] The this compound linker physically spans the distance between the two proteins, and its flexibility and length are critical for the stability of this complex.[6]

-

Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][8]

-

Proteasomal Degradation : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized by the 26S proteasome.[8] The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[8]

The this compound linker's role is therefore not pharmacological but structural and physicochemical. It optimizes the spatial orientation and proximity of the POI and E3 ligase and enhances the drug-like properties (especially solubility) of the entire PROTAC molecule.[4][6]

Quantitative Data and Performance Metrics

The efficacy of a PROTAC synthesized with a this compound linker is assessed through several key quantitative metrics. The linker's properties directly influence these outcomes. The following table presents a hypothetical but representative dataset for a PROTAC ("PROTAC-PEG20") compared against a variant with a shorter linker and an inactive control.

| Parameter | PROTAC-PEG20 | PROTAC-PEG4 (Shorter Linker) | Inactive Control | Description |

| DC50 (nM) | 5 | 150 | > 10,000 | Concentration for 50% target degradation. Lower is more potent. |

| Dmax (%) | 95 | 80 | < 5 | Maximum percentage of target degradation achieved. |

| Aqueous Solubility (µg/mL) | 150 | 45 | 160 | Higher solubility is generally desirable for formulation. |

| Cell Permeability (Papp) | 1.2 x 10-6 cm/s | 1.8 x 10-6 cm/s | 2.5 x 10-6 cm/s | Apparent permeability. A balance is needed; high hydrophilicity can reduce passive diffusion. |

| Ternary Complex KD (nM) | 25 | 200 | No binding | Dissociation constant for the ternary complex. Lower indicates a more stable complex. |

| Off-Target Degradation | Low | Moderate | N/A | Assessed via proteomics; indicates selectivity. |

Experimental Protocols

The development of a PROTAC using this compound involves a logical workflow from synthesis to cellular validation.

General Protocol for PROTAC Synthesis

This protocol outlines a representative liquid-phase synthesis.

-

Step 1: Amide Coupling.

-

Dissolve the E3 ligase ligand (containing a primary amine) and this compound (1.1 eq) in a suitable solvent (e.g., DMF).

-

Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product (Cbz-PEG20-E3 Ligand) by flash chromatography.

-

-

Step 2: Cbz Deprotection.

-

Dissolve the purified product from Step 1 in a solvent like methanol.

-

Add a catalyst, typically Palladium on Carbon (10% w/w).

-

Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon) for 2-8 hours.

-

Monitor the reaction by LC-MS. Upon completion, filter off the catalyst through Celite and concentrate the filtrate to yield the deprotected amine (H2N-PEG20-E3 Ligand).

-

-

Step 3: Final Amide Coupling.

-

Dissolve the POI-binding ligand (containing a carboxylic acid) and the product from Step 2 (1.1 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule using preparative HPLC.

-

Confirm the identity and purity of the final product by LC-MS and NMR.

-

Protocol for Western Blot to Assess Protein Degradation

-

Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the target POI overnight at 4°C.

-

Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Logical Framework for Linker Optimization

The selection and optimization of the linker are critical for successful PROTAC design. The properties of this compound contribute to a complex interplay of factors that determine the ultimate biological activity.

Conclusion

This compound is a key enabling tool in the field of targeted protein degradation. Its mechanism of action is defined by its role as a versatile, hydrophilic linker that facilitates the assembly of potent PROTACs. By providing both robust chemical handles for synthesis and desirable physicochemical properties, it allows drug development professionals to systematically create and optimize molecules that can effectively hijack the ubiquitin-proteasome system. A thorough understanding of its properties and a systematic approach to experimental validation are paramount to successfully leveraging this technology for the development of novel therapeutics.

References

- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cbz-N-amido-PEG20-acid for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in a wide range of diseases. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.

This technical guide provides a comprehensive overview of Cbz-N-amido-PEG20-acid, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the development of potent and effective PROTACs.

Core Concepts of this compound in PROTACs

This compound is a bifunctional linker featuring a Carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain. This structure offers several key advantages for PROTAC design:

-

Bifunctionality for Conjugation: The terminal carboxylic acid provides a reactive handle for standard amide coupling with an amine-functionalized E3 ligase ligand or POI ligand. The Cbz-protected amine, after deprotection, allows for subsequent conjugation to the other ligand.

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development. This enhanced solubility can also positively influence cell permeability.

-

Optimal Length and Flexibility: The 20-unit PEG spacer provides substantial length and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. The optimal linker length is a critical parameter that needs to be empirically determined for each specific POI and E3 ligase pair.

Data Presentation

While specific quantitative data for PROTACs synthesized with this compound is not yet widely available in published literature, the following tables provide illustrative examples of the types of data generated during PROTAC development and the potential impact of linker length on efficacy. This data is hypothetical and for representative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C51H93NO24 |

| Molecular Weight | 1104.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, DMSO, DMF |

Table 2: Hypothetical Performance Comparison of PROTACs with Varying PEG Linker Lengths

| PROTAC | Linker | Target Protein | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| Compound A | Cbz-N-amido-PEG4-acid | Protein X | 150 | 85 | 1.2 |

| Compound B | Cbz-N-amido-PEG12-acid | Protein X | 50 | 95 | 0.8 |

| Compound C | This compound | Protein X | 25 | 98 | 0.5 |

| Compound D | Cbz-N-amido-PEG24-acid | Protein X | 80 | 90 | 0.3 |

DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Papp: Apparent permeability coefficient.

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC development.

Caption: Logical relationships of PROTAC components.

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol describes a solution-phase synthesis approach.

Materials and Reagents:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand)

-

Amine- or alcohol-functionalized POI ligand

-

Coupling agents (e.g., HATU, HBTU, EDC/HOBt)

-

Base (e.g., DIPEA, TEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reagents for Cbz-deprotection (e.g., H₂/Pd-C or HBr/Acetic Acid)

-

HPLC for purification

-

LC-MS and NMR for characterization

Step-by-Step Methodology:

-

Step 1: Coupling of this compound to the first ligand.

-

Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the intermediate product by flash chromatography or preparative HPLC.

-

-

Step 2: Cbz-Deprotection.

-

Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

-

For hydrogenolysis, add 10% Palladium on carbon (Pd-C) and stir the mixture under a hydrogen atmosphere for 2-8 hours.

-

Alternatively, for acid-mediated deprotection, treat with a solution of HBr in acetic acid.

-

Monitor the reaction by LC-MS.

-

Upon completion, filter off the catalyst (for hydrogenolysis) and concentrate the solution under reduced pressure.

-

-

Step 3: Coupling of the second ligand.

-

Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Step 4: Final Purification and Characterization.

-

Purify the final PROTAC product by preparative HPLC.

-

Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.

-

Western Blot Analysis for PROTAC-Mediated Protein Degradation

Materials and Reagents:

-

Cell line expressing the target protein

-

PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection system and imaging system

Step-by-Step Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and visualize the protein bands using an ECL detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC50 and Dmax values.

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials and Reagents:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)

-

PROTAC stock solution

-

PBS or other suitable buffer

-

LC-MS/MS for quantification

Step-by-Step Methodology:

-

Membrane Coating:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

-

Compound Addition:

-

Add the PROTAC solution to the donor wells.

-

Add buffer to the acceptor wells.

-

-

Incubation:

-

Assemble the donor and acceptor plates and incubate for a specified period (e.g., 4-18 hours) at room temperature.

-

-

Quantification:

-

After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

-

-

Calculation of Apparent Permeability (Papp):

-

Calculate the Papp value using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

-

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its bifunctional nature, coupled with the favorable properties of the PEG chain, provides a robust platform for connecting POI and E3 ligase ligands. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this linker. While the optimal linker for any given PROTAC must be determined empirically, the principles and methodologies described herein will empower researchers to rationally design and develop novel protein degraders with enhanced therapeutic potential.

The Advent and Application of Cbz-N-amido-PEG20-acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The development of sophisticated bioconjugation reagents is a cornerstone of modern therapeutic innovation. Among these, heterobifunctional linkers play a pivotal role in the construction of complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide delves into the characteristics and applications of a specific and widely utilized linker, Cbz-N-amido-PEG20-acid, providing insights into its structure, synthesis, and role in advancing drug development.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a hydrophilic spacer and linker in bioconjugation. Its chemical structure is characterized by three key components:

-

A Carboxybenzyl (Cbz or Z) protected amine group at one terminus. The Cbz group is a well-established protecting group in peptide synthesis, known for its stability under a range of conditions and its selective removal via catalytic hydrogenolysis.

-

A polyethylene glycol (PEG) chain of 20 ethylene (B1197577) glycol units . This monodisperse PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.

-

A terminal carboxylic acid at the other terminus. This functional group allows for the covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.

The heterobifunctional nature of this molecule, with a protected amine and a reactive carboxylic acid, enables a sequential and controlled approach to the synthesis of complex bioconjugates.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1334177-88-6 |

| Molecular Formula | C₅₁H₉₃NO₂₄ |

| Molecular Weight | 1104.29 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and most organic solvents |

Historical Context: The Rise of PEGylated Linkers in Drug Development

The precise origins of this compound are not documented in a singular discovery paper but rather emerged from the broader evolution of PEGylation and linker technologies in drug development. The use of polyethylene glycol in biomedicine began in the 1970s to improve the circulating half-life and reduce the immunogenicity of proteins. Initially, polydisperse PEG mixtures were common, but the need for well-defined and reproducible bioconjugates drove the development of monodisperse or discrete PEG (dPEG®) linkers.

The advent of PROTACs in the early 2000s created a significant demand for heterobifunctional linkers with varying lengths and chemical properties. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and degradation. This compound, with its defined length, hydrophilicity, and orthogonal end functionalities, represents a refined tool for the systematic optimization of PROTAC linkers.

A Representative Synthetic Approach

Generalized Experimental Protocol: Iterative Chain Elongation

This method involves the stepwise addition of ethylene glycol monomers to a growing polymer chain, allowing for precise control over the final length.

Materials:

-

Amino-PEG(n)-alcohol (where n is the initial PEG chain length)

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Ethylene oxide or a protected ethylene glycol monomer

-

Strong base (e.g., sodium hydride)

-

Acidic workup solution

-

Oxidizing agent (e.g., Jones reagent)

-

Appropriate organic solvents (e.g., THF, DCM)

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

Protection of the Amine: The starting amino-PEG-alcohol is reacted with benzyl chloroformate in the presence of a base to yield Cbz-NH-PEG-OH.

-

Chain Elongation (repeated for 20 cycles):

-

The hydroxyl group of Cbz-NH-PEG(n)-OH is deprotonated with a strong base.

-

The resulting alkoxide is reacted with a protected ethylene glycol monomer (e.g., tert-butoxy-ethoxy-tosylate) to extend the PEG chain.

-

The protecting group on the newly added hydroxyl is removed.

-

-

Oxidation of the Terminal Alcohol: The terminal hydroxyl group of the Cbz-NH-PEG(20)-OH is oxidized to a carboxylic acid using an appropriate oxidizing agent.

-

Purification: The final product, this compound, is purified by chromatography.

Table 2: Representative Analytical Data for this compound

| Analysis | Specification |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Conforms to structure |

| Mass Spectrometry | Conforms to molecular weight |

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs. Its features are highly advantageous for this purpose:

-

Hydrophilicity: The PEG spacer improves the solubility of the often hydrophobic PROTAC molecule, which can enhance cell permeability and overall pharmacokinetic properties.

-

Defined Length: The monodisperse nature of the PEG chain allows for precise control over the distance between the target protein and the E3 ligase, a critical parameter for optimal ternary complex formation and subsequent degradation.

-

Orthogonal Reactivity: The Cbz-protected amine and the carboxylic acid allow for a stepwise and directed synthesis of the PROTAC. Typically, the carboxylic acid is first coupled to the amine-containing warhead for the target protein. Following this, the Cbz group is removed by hydrogenolysis to reveal a free amine, which is then coupled to the E3 ligase ligand.

Beyond PROTACs, this linker is also valuable in the development of ADCs, where it can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate the aggregation often observed with highly loaded ADCs.

Signaling Pathways and Logical Relationships

The utility of this compound is intrinsically linked to the ubiquitin-proteasome system, the cellular machinery co-opted by PROTACs for targeted protein degradation.

Conclusion

This compound stands as a testament to the ongoing refinement of chemical tools for drug discovery. Its well-defined structure, combining a stable protecting group, a hydrophilic spacer of discrete length, and a reactive handle, provides researchers with a versatile and reliable component for the construction of complex and potent therapeutics. As the fields of targeted protein degradation and bioconjugation continue to expand, the demand for such precisely engineered linkers is expected to grow, further solidifying the importance of molecules like this compound in the future of medicine.

Methodological & Application

Step-by-Step Guide for Cbz-N-amido-PEG20-acid Coupling Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the coupling of Cbz-N-amido-PEG20-acid to primary amine-containing molecules. It includes detailed protocols for the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, as well as characterization and purification methods for the resulting PEGylated conjugate.

Introduction

This compound is a valuable heterobifunctional linker used in bioconjugation and drug delivery. It features a carboxylic acid group at one terminus and a carbobenzyloxy (Cbz) protected amine at the other, connected by a 20-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2][3] The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions if further modification is required.

This application note details the use of EDC and NHS to activate the carboxylic acid of this compound, facilitating its conjugation to an amine-containing substrate.

Signaling Pathway and Reaction Mechanism

The EDC/NHS coupling reaction is a two-step process designed to efficiently form an amide bond between a carboxylic acid and a primary amine.

-

Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5]

-

Formation of a Stable NHS Ester and Amide Bond Formation: To improve the reaction efficiency and prevent hydrolysis of the O-acylisourea intermediate in aqueous solutions, NHS is added. NHS reacts with the intermediate to form a more stable NHS ester.[4][5] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[6]

Quantitative Data Summary

The success of the coupling reaction is dependent on several factors, including the molar ratios of the reactants, pH, and reaction time. The following table provides a summary of typical reaction parameters and expected outcomes for the coupling of a PEG-acid to a primary amine using EDC/NHS chemistry. Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each application.[6]

| Parameter | Recommended Range | Typical Value | Expected Yield (%) | Purity (%) |

| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 - 5:1 | 70-95 | >95 (after purification) |

| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 - 2:1 | 70-95 | >95 (after purification) |

| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | 70-95 | >95 (after purification) |

| Activation pH | 4.5 - 6.0 | 5.5 | - | - |

| Coupling pH | 7.2 - 8.0 | 7.4 | - | - |

| Activation Time | 15 - 30 min | 15 min | - | - |

| Coupling Time | 2 hours to overnight | 2 hours | - | - |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of this compound to a primary amine-containing molecule.

Materials and Reagents

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, or small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

-

Reverse-phase HPLC system for analysis and purification

-

Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

-

NMR spectrometer for characterization

Experimental Workflow

Step-by-Step Procedure

1. Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS to room temperature before opening.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 5.5) immediately before use.

-

Prepare a solution of the amine-containing molecule in Coupling Buffer (PBS, pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL for a protein).

2. Activation of this compound:

-

In a reaction vessel, add the desired amount of this compound from the stock solution.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

-

Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.

3. Conjugation to the Amine-Containing Molecule:

-

Add the activated Cbz-N-amido-PEG20-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point, but this should be optimized for your specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction:

-

Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine to a final concentration of 20-50 mM) to the reaction mixture.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[4]

5. Purification of the Conjugate:

-

The purification strategy will depend on the properties of the resulting conjugate.

-

Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like EDC, NHS, and quenching reagents from a larger protein conjugate.[]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying PEGylated peptides and other small molecule conjugates, offering high resolution.[][8] A C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[8][9]

-

Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their unmodified counterparts based on differences in surface charge.[]

-

Dialysis: Suitable for removing small molecule impurities from large protein conjugates.

6. Characterization of the Conjugate:

-

RP-HPLC: To assess the purity of the conjugate. The PEGylated product will typically have a longer retention time than the unmodified amine-containing molecule.[9]

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[10]

-

NMR Spectroscopy: Can be used to confirm the covalent attachment and to characterize the structure of the conjugate, particularly for smaller molecules. The characteristic peaks of the PEG backbone (around 3.6 ppm) and the Cbz group can be identified.[11]

Cbz Deprotection (Optional)

If the terminal amine of the PEG linker needs to be deprotected for subsequent reactions, the Cbz group can be removed. The most common method is catalytic hydrogenolysis.

Protocol for Cbz Deprotection:

-

Dissolve the purified Cbz-N-amido-PEG20-conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Evaporate the solvent to obtain the deprotected amine-PEG20-conjugate.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Coupling Efficiency | Inactive EDC (hydrolyzed) | Use fresh, high-quality EDC. |

| Incorrect pH for activation or coupling | Ensure the use of appropriate buffers (MES pH 5.5-6.0 for activation, PBS pH 7.2-8.0 for coupling). | |

| Presence of primary amine-containing buffers (e.g., Tris) | Use non-amine containing buffers during the coupling reaction. | |

| Precipitation of Reactants | Poor solubility of the amine-containing molecule or the conjugate | Perform the reaction in a larger volume or add a co-solvent like DMSO or DMF. |

| Multiple PEGylation Products | Presence of multiple primary amines on the substrate | Reduce the molar excess of the activated PEG linker. Further purification by IEX or RP-HPLC will be necessary to isolate the desired product. |

Conclusion

The EDC/NHS coupling chemistry provides a robust and efficient method for conjugating this compound to primary amine-containing molecules. By following the detailed protocols and considering the factors that influence reaction efficiency, researchers can successfully synthesize well-defined PEGylated conjugates for a wide range of applications in drug development and life sciences research. Careful purification and thorough characterization are crucial steps to ensure the quality and purity of the final product.

References

- 1. This compound, 1334177-88-6 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. blob.phenomenex.com [blob.phenomenex.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Cbz-N-amido-PEG20-acid in Antibody-Drug Conjugate (ADC) Construction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cbz-N-amido-PEG20-acid as a hydrophilic linker in the construction of antibody-drug conjugates (ADCs). The information presented here, including detailed protocols and comparative data, is intended to facilitate the rational design and synthesis of next-generation ADCs with optimized therapeutic indices.

Introduction to this compound in ADCs

This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for ADC development. It features a terminal carboxylic acid for conjugation to amine-containing molecules (such as lysine (B10760008) residues on an antibody) and a carboxybenzyl (Cbz)-protected amine. This Cbz group can be deprotected to allow for the attachment of a cytotoxic payload.

The incorporation of a 20-unit PEG chain offers several advantages in ADC design:

-

Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[1]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[1]

-

Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially lowering the risk of an immune response against the ADC.[1]

-

Precise Spacer Length: The defined length of the PEG20 linker provides a consistent and optimal distance between the antibody and the payload, which can be critical for efficient cellular internalization and payload release.

Data Presentation: Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that influences the overall performance of an ADC. The following tables summarize quantitative data from various studies, illustrating the general trends observed with different PEG linker lengths. This data can guide the rational selection of a PEG20 linker for specific ADC applications.

Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| PEG Linker Length | ADC Construct (Representative) | Cell Line | IC50 (nM) | Key Observation |

| No PEG | Trastuzumab-MMAE | SK-BR-3 | ~1.5 | High potency with no hydrophilic linker. |

| PEG4 | Affibody-MMAE | NCI-N87 | ~4.5-fold reduction vs. No PEG | A slight decrease in potency with a short PEG chain.[2] |

| PEG8 | Trastuzumab-DM1 | SK-BR-3 | ~2.0 | Potency is largely maintained with a medium-length linker. |

| PEG12 | Trastuzumab-DM1 | KPL-4 | ~2.5 | A modest decrease in potency is observed. |

| PEG24 | Trastuzumab-DM1 | SK-BR-3 | ~3.5 | Longer PEG chains can lead to a more noticeable reduction in in vitro potency. |

| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~22-fold reduction vs. No PEG | Very long PEG chains can significantly decrease in vitro cytotoxicity.[2] |

Table 2: Influence of PEG Linker Length on Pharmacokinetics (Plasma Half-life)

| PEG Linker Length | ADC Construct (Representative) | Animal Model | Plasma Half-life (t½) | Key Observation |

| No PEG | Affibody-MMAE | Mice | 19.6 min | Rapid clearance without a PEG linker in smaller antibody fragments.[3] |

| PEG4 | Trastuzumab-DM1 | Rats | ~120 hours | A significant increase in half-life with a short PEG linker. |

| 4 kDa PEG | Affibody-MMAE | Mice | 49.2 min | A 2.5-fold increase in half-life compared to no PEG.[3] |

| PEG12 | Trastuzumab-DM1 | Mice | ~150 hours | Further extension of plasma half-life. |

| 10 kDa PEG | Affibody-MMAE | Mice | 219.0 min | An 11.2-fold increase in half-life, demonstrating the significant impact of long PEG chains.[3] |

| PEG24 | Trastuzumab-DM1 | Mice | ~180 hours | Continued improvement in pharmacokinetic profile. |

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

| PEG Linker Length | ADC Construct (Representative) | Tumor Model | Efficacy Outcome | Key Observation |

| No PEG | cAC10-MMAF | Xenograft | Moderate tumor growth inhibition. | Efficacy can be limited by poor pharmacokinetics. |

| PEG8 | cAC10-MMAF | Xenograft | Significant tumor regression. | Improved efficacy due to better exposure. |

| PEG12 | Trastuzumab-DM1 | Breast Cancer Xenograft | Enhanced tumor growth inhibition compared to shorter linkers. | A longer PEG chain can lead to greater therapeutic effect. |

| PEG24 | Trastuzumab-DM1 | Gastric Cancer Xenograft | Potent anti-tumor activity. | Demonstrates the benefit of long PEG linkers for in vivo performance. |

Experimental Protocols

The following protocols provide a detailed methodology for the construction and characterization of an ADC using this compound.

Protocol 1: Two-Step Lysine Conjugation of this compound to an Antibody

This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M MES, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

-

-

Activation of this compound:

-

Dissolve this compound (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO.

-

In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.

-

Add the EDC and sulfo-NHS solutions to the this compound solution to activate the carboxylic acid group.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Antibody-Linker Conjugate:

-

Purify the conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.

-

Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric antibody-linker conjugate.

-

Protocol 2: Payload Attachment and Final ADC Purification

This protocol outlines the deprotection of the Cbz group and subsequent attachment of the cytotoxic payload.

Materials:

-

Purified antibody-Cbz-N-amido-PEG20-acid conjugate

-

Deprotection reagent (e.g., H2, Pd/C for hydrogenolysis)

-

Activated cytotoxic payload (e.g., with an NHS-ester or other amine-reactive group)

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Cbz Deprotection:

-

Lyophilize the purified antibody-linker conjugate.

-

Redissolve the conjugate in a suitable solvent for hydrogenolysis.

-

Add the palladium on carbon (Pd/C) catalyst.

-

Stir the reaction mixture under a hydrogen atmosphere until deprotection is complete (monitor by LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

-

Payload Conjugation:

-

Dissolve the deprotected antibody-linker conjugate in an anhydrous, amine-free solvent.

-

Add the activated cytotoxic payload (e.g., 5-fold molar excess over the antibody).

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of the Final ADC:

Protocol 3: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution in an ADC population. The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[4][5]

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.

2. Analysis of Aggregation:

-

Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) in an ADC preparation.[5]

3. In Vitro Cytotoxicity Assay:

-

Culture target cancer cells in appropriate media.

-

Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Mandatory Visualizations

Caption: Experimental workflow for ADC construction using this compound.

Caption: Logical relationships between PEG linker length and ADC performance.

Caption: Generalized mechanism of action for an antibody-drug conjugate.[6][7][]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. lcms.cz [lcms.cz]

- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. agilent.com [agilent.com]

- 6. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

Application Note: Cbz-N-amido-PEG20-acid as a Tunable Spacer for FRET-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics, relying on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. [1][2]The efficiency of this energy transfer is critically dependent on the distance between the donor and acceptor, which is typically in the range of 1-10 nm. [1]Precise control over this distance is paramount for designing robust and sensitive FRET-based assays.

Cbz-N-amido-PEG20-acid is a high-purity, heterobifunctional linker molecule ideally suited for constructing FRET probes. [3][4][5]It consists of a polyethylene (B3416737) glycol (PEG) chain of 20 units, providing a flexible, hydrophilic spacer. One terminus features a carboxylic acid (-COOH) group, while the other has a carboxybenzyl (Cbz)-protected amine (-NH-Cbz). [3][4][5]This orthogonal design allows for the sequential and specific conjugation of two different molecules, such as a donor and an acceptor fluorophore, to create a FRET pair with a defined separation distance. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate in aqueous buffers and minimizes non-specific binding and steric hindrance. [3][4][6]

Key Features and Applications

-

Precise Distance Control: The PEG20 spacer provides a defined and flexible linker, crucial for optimizing FRET efficiency.

-

Heterobifunctional Nature: The acid and protected-amine termini enable controlled, stepwise conjugation to donor and acceptor molecules, preventing the formation of undesirable homodimers. [3][6][7]* Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of labeled biomolecules, which is particularly beneficial for hydrophobic dyes. [3][6]* Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce non-specific interactions and immunogenicity. [6][8]* Versatile Applications: Ideal for developing intramolecular FRET probes for applications such as:

Physicochemical Properties

The properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Weight | ~1104.29 g/mol | [3] |

| Chemical Formula | C51H93NO24 | [3] |

| Purity | >95% | [3] |

| Spacer Length (PEG20) | ~7.5 - 8.5 nm | |

| Functional Group 1 | Carboxylic Acid (-COOH) | [3][4][5] |

| Functional Group 2 | Cbz-Protected Amine (-NH-Cbz) | [3][4][5] |

| Solubility | Soluble in aqueous media, DMSO, DMF | [3][14] |

FRET Probe Synthesis and Application Workflow

The general workflow for creating and using a FRET probe with this compound involves synthesis of the probe followed by its application in a functional assay.

Caption: General workflow for FRET probe synthesis and application.

Protocol 1: Synthesis of a FRET Peptide Probe for Protease Analysis

This protocol describes the synthesis of a FRET probe for detecting protease activity. It involves conjugating a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) to a peptide substrate containing the protease cleavage site, using this compound as the spacer.

Materials:

-

This compound

-

Peptide with a free amine group (e.g., at the N-terminus or a Lysine side chain)

-

Amine-reactive donor fluorophore (e.g., Cy3-NHS ester)

-

Amine-reactive acceptor fluorophore (e.g., Cy5-NHS ester)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) [15]* N-hydroxysuccinimide (NHS) [15]* Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) [14]* Reaction Buffers: MES buffer (pH 4.5-6.0) for activation, PBS or Bicarbonate buffer (pH 7.2-8.0) for conjugation. [15]* Catalyst for Cbz deprotection (e.g., Palladium on carbon, H2)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.5 equivalents) and EDC (1.5 equivalents).

-

Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. The reaction is most efficient at a pH of 4.5-7.2. [15]

-

-

Conjugation to Peptide (First Molecule):

-

Dissolve the peptide (containing a free primary amine) in conjugation buffer (e.g., PBS, pH 7.4).

-

Add the activated Cbz-N-amido-PEG20-NHS ester solution to the peptide solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting Peptide-PEG20-NH-Cbz conjugate using HPLC.

-

-

Cbz Deprotection:

-

Dissolve the purified conjugate in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add Palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture (e.g., using a hydrogen balloon) until the Cbz group is completely removed, revealing the primary amine. This step is orthogonal to many other protecting groups used in peptide synthesis. [16] * Filter to remove the catalyst and purify the Peptide-PEG20-NH2 product.

-

-

Conjugation to Fluorophore (Second Molecule):

-

Dissolve the Peptide-PEG20-NH2 in conjugation buffer (pH 7.2-8.0).

-

Add the amine-reactive fluorophore (e.g., Cy5-NHS ester) (1.5 equivalents).

-

React for 2-4 hours at room temperature, protected from light.

-

Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine. [14]

-

-

Final Purification:

-

Purify the final FRET probe (Fluorophore1-Peptide-PEG20-Fluorophore2) using reverse-phase HPLC.

-

Confirm the product identity and purity via mass spectrometry and UV-Vis spectroscopy.

-

Protocol 2: Caspase-3 Protease Activity Assay

This protocol outlines the use of a custom-synthesized FRET probe to measure the activity of Caspase-3, a key enzyme in apoptosis. The probe consists of a FRET pair (e.g., Cy3/Cy5) linked by a peptide containing the Caspase-3 recognition sequence (DEVD), which is in turn linked to one of the fluorophores via the PEG20 spacer.

Caption: Mechanism of a FRET-based protease assay.

Materials:

-

Purified FRET probe

-

Recombinant active Caspase-3 enzyme

-

Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of the FRET probe in DMSO and dilute to the final working concentration (e.g., 1-10 µM) in assay buffer.

-

Prepare serial dilutions of the Caspase-3 enzyme in assay buffer.

-

-

Set up the Assay:

-

In a 96-well plate, add 50 µL of the diluted FRET probe solution to each well.

-

Add 50 µL of the Caspase-3 enzyme dilutions to the respective wells.

-

Include negative controls (no enzyme) and buffer blanks.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours).

-

Set the plate reader to excite at the donor's excitation wavelength and record emission at both the donor and acceptor emission wavelengths.

-

-

Data Analysis:

-

For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission).

-

As the protease cleaves the peptide, the distance between the fluorophores increases, FRET decreases, causing the donor fluorescence to increase and acceptor fluorescence to decrease. [9][10] * Plot the change in FRET ratio or the increase in donor fluorescence over time to determine the initial reaction velocity (V₀).

-

Plot V₀ against the enzyme concentration to determine the enzymatic activity.

-

Representative Data

The following table shows expected data from a Caspase-3 activity assay using a FRET probe with a PEG20 spacer.

| Caspase-3 (nM) | Initial Donor Fluorescence (RFU) | Donor Fluorescence at 60 min (RFU) | Fold Change (Donor) | Initial Velocity (RFU/min) |

| 0 | 1500 | 1550 | 1.03 | 0.8 |

| 0.5 | 1520 | 4560 | 3.00 | 50.7 |

| 1.0 | 1490 | 7300 | 4.90 | 96.8 |

| 2.5 | 1510 | 12080 | 8.00 | 176.2 |

| 5.0 | 1530 | 15300 | 10.00 | 230.0 |

Data are hypothetical and for illustrative purposes only.

This application note provides a framework for utilizing this compound to develop sensitive and specific FRET-based assays. The protocols can be adapted for various targets by changing the peptide sequence or the conjugated molecules, making this spacer a versatile tool for molecular research and drug development.

References

- 1. Frontiers | Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept [frontiersin.org]

- 2. Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound, 1334177-88-6 | BroadPharm [broadpharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. purepeg.com [purepeg.com]

- 7. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]

- 8. Fluorescent Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 9. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]

- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - Immunomart [immunomart.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 16. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Cbz-N-amido-PEG20-acid in Hydrogel Formation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cbz-N-amido-PEG20-acid is a versatile heterobifunctional crosslinking reagent that plays a crucial role in the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels. This molecule features a terminal carboxylic acid and a carbamate (B1207046) (Cbz)-protected amine, connected by a 20-unit PEG spacer. The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds, which are fundamental to the crosslinking of polymer chains to create a hydrogel network. The hydrophilic PEG backbone enhances the biocompatibility and aqueous solubility of the resulting hydrogel, making it an ideal scaffold for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.

The Cbz protecting group on the amine provides an orthogonal handle for further functionalization. It is stable under various conditions but can be removed using specific deprotection strategies, such as catalytic hydrogenation, allowing for the introduction of other bioactive molecules or for secondary crosslinking reactions. This application note provides an overview of the applications of this compound in hydrogel formation, along with detailed experimental protocols and representative data.

Applications

PEG-based hydrogels functionalized with this compound are valuable for a range of applications in the biomedical field:

-

Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel.[1][2][3][4][5]

-

Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to match those of specific tissues.

-

3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them excellent matrices for three-dimensional cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.

-

Bioconjugation and Surface Modification: The reactive functional groups of this compound allow for the covalent attachment of biomolecules, such as peptides and proteins, to the hydrogel network or to a surface, thereby modifying its biological activity.[6]

Data Presentation